molecular formula C20H25ClN2O2S B2897766 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955612-80-3

2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2897766
CAS RN: 955612-80-3
M. Wt: 392.94
InChI Key: PPIVNWZWEQHMJF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. The analysis of chemical reactions involves studying the reactivity of the compound under various conditions and with different reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Molecular Structure

Researchers have developed methods to synthesize tetrahydroquinazoline derivatives, including those related to 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, via the aza Diels-Alder reaction. These derivatives are obtained from reactions involving N-(2-Chloromethylphenyl)benzenesulfonamides and N-benzylideneamines, leading to compounds with defined analytical and spectroscopic characteristics (Cremonesi et al., 2010).

Catalytic Applications

A study has synthesized N-(Quinoline-8-yl-aryl)benzenesulfonamides and used them to prepare half-sandwich ruthenium complexes. These complexes have been evaluated as catalysts for the transfer hydrogenation of acetophenone derivatives, demonstrating good activity and efficiency in producing phenylethanols (Dayan et al., 2013).

Molecular Interactions with Human Carbonic Anhydrases

Another research area involves probing the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides. Specific derivatives have shown remarkable inhibition and selectivity towards druggable isoforms of hCA, particularly hCA VII, which is expressed in the brain. This selectivity is achieved through the introduction of hydrophobic/hydrophilic functionalities (Bruno et al., 2017).

Antimicrobial and Antitumor Applications

The antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has been conducted, with some compounds displaying significant activity against Gram-positive bacteria. This research underlines the potential of quinoline clubbed with sulfonamide moiety for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer and Anti-HIV Properties

Research has also focused on the design, synthesis, and evaluation of N-(5-Chloro-8-Hydroxy-2-Styrylquinolin-7-yl)Benzenesulfonamide derivatives as HIV-1 integrase inhibitors. These studies are part of ongoing efforts to find effective treatments for HIV by targeting specific viral enzymes (Jiao et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

The safety and hazards of a compound are determined by its toxicity, flammability, and environmental impact. This information is typically available in the material safety data sheet (MSDS) for the compound .

Future Directions

The future directions for the study of a compound could involve exploring its potential applications, improving its synthesis process, or investigating its mechanism of action in more detail .

properties

IUPAC Name

2-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c1-2-13-23-14-5-6-17-15-16(9-10-19(17)23)11-12-22-26(24,25)20-8-4-3-7-18(20)21/h3-4,7-10,15,22H,2,5-6,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIVNWZWEQHMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

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